![molecular formula C18H14N4O2S B2448406 N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251576-89-2](/img/structure/B2448406.png)
N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for “N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not available, related compounds have been synthesized using various methods. For instance, benzothiadiazole (BTZ) luminogens have been prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Scientific Research Applications
Anticancer Activity
The benzothiadiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit cancer cell growth by interfering with key cellular processes. Studies suggest that it may target specific signaling pathways involved in tumor progression .
Photovoltaic Materials
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide derivatives have attracted attention in the field of organic photovoltaics. These compounds can be incorporated into organic solar cells to enhance light absorption and charge transport. Their unique electronic properties make them promising candidates for efficient energy conversion .
Fluorescent Probes
Due to its quinoline-based structure, this compound exhibits fluorescence properties. Researchers have utilized it as a fluorescent probe for detecting specific biomolecules or cellular processes. Its emission characteristics make it useful in bioimaging and cellular tracking applications .
Antibacterial Agents
Quinoline derivatives, including N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide, have shown antibacterial activity against various pathogens. Investigations into their mechanism of action and potential clinical applications continue .
Anti-inflammatory Properties
Some studies have explored the anti-inflammatory effects of related quinoline compounds. By modulating inflammatory pathways, these molecules may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Metal Chelation and Coordination Chemistry
The benzothiadiazole moiety can act as a metal chelator, forming stable complexes with transition metals. Researchers have investigated its coordination chemistry and potential applications in catalysis, sensing, and material science .
Mechanism of Action
Target of Action
The compound, N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide, is a quinoline derivative . Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with ER β. The estrogen receptor is involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis. By interacting with ER β, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with ER β and the subsequent influence on the associated biochemical pathways . This could potentially lead to changes in cell growth, differentiation, and apoptosis, among other processes.
properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-2-24-16-9-7-11-4-3-5-14(17(11)20-16)19-18(23)12-6-8-13-15(10-12)22-25-21-13/h3-10H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFMQNFBXRTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC4=NSN=C4C=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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